Cinobufotalin is a bioactive compound derived from the skin secretions of the Chinese toad, Bufo gargarizans. It belongs to a class of compounds known as bufadienolides, which are recognized for their potential pharmacological properties, particularly in cancer therapy. Cinobufotalin has garnered attention for its anti-tumor effects and is primarily used in traditional Chinese medicine as an adjunct treatment for various cancers, including lung cancer and hepatocellular carcinoma.
Cinobufotalin is extracted from the parotoid glands of the Bufo gargarizans toad, which produces potent skin secretions containing various biologically active compounds. This traditional source has been utilized in Chinese medicine for centuries, particularly in formulations aimed at treating malignancies and other serious health conditions.
Cinobufotalin is classified as a bufadienolide, a type of cardiac glycoside. It exhibits properties similar to those of other cardiac glycosides but is distinguished by its unique structure and specific biological activities, particularly its anti-cancer effects.
The synthesis of cinobufotalin can be achieved through various methods, including extraction from natural sources and synthetic approaches. The extraction process typically involves:
Technical Details:
Cinobufotalin has a complex molecular structure characterized by a steroid nucleus with specific hydroxyl groups that contribute to its biological activity. The molecular formula of cinobufotalin is C27H38O6S.
Cinobufotalin undergoes various chemical reactions that are relevant to its pharmacological activity. These include:
Technical Details:
The mechanism of action of cinobufotalin primarily involves:
Cinobufotalin has several applications in modern medicine:
Recent studies have highlighted its potential not only as an anti-tumor agent but also as a modulator of immune responses, making it a compound of interest for further research in integrative oncology approaches.
Cinobufotalin is a bufadienolide steroid compound primarily isolated from the dermal secretions of Bufo gargarizans (Chinese giant toad) and Bufo melanostictus (black-spectacled toad). These secretions, historically termed "Ch'an Su" in Traditional Chinese Medicine (TCM), have been used for centuries as remedies for cardiovascular disorders, infections, and inflammation [1] [4] [6]. In TCM, toad venom was traditionally processed into dried cakes or injections and employed for its detoxifying properties, blood circulation enhancement, and tumor-shrinking effects [3] [6]. The integration of cinobufotalin into modern pharmacognosy exemplifies the convergence of empirical knowledge and scientific validation, positioning it as a multifunctional bioactive agent with expanding therapeutic applications beyond its traditional scope [1] [8].
Cinobufotalin (chemical formula: C₂₆H₃₄O₇; molecular weight: 458.54 g/mol) belongs to the bufadienolide class, characterized by a steroidal core fused to a six-membered α-pyrone lactone ring at C-17 [4] [5] [8]. Its structure includes several defining features:
The compound’s bioactivity is stereospecific, with ten defined chiral centers (3β,5β,15β,16β configurations) critical for target binding [4] [8]. As shown in Table 1, cinobufotalin shares core structural motifs with other bufadienolides but exhibits distinct modifications governing its pharmacological behavior.
Table 1: Structural Features of Key Bufadienolides
Compound | Substituents | Key Functional Groups |
---|---|---|
Cinobufotalin | 3β-OH, 5β-OH, 16β-OCOCH₃, 14β,15β-epoxy | α-pyrone ring with Δ²⁰,²² |
Bufalin | 3β-OH, 14β-OH | Unsaturated lactone |
Resibufogenin | 3β-OH, 14β,15β-epoxy | Saturated lactone |
Anticancer Mechanisms
Cinobufotalin exerts multimodal antitumor activity through targeting critical signaling pathways:
Transcriptome sequencing in COAD cells confirms cinobufotalin downregulates extracellular stimulus response genes while upregulating pro-apoptotic factors [1].
Synergy with Chemotherapy
Clinical meta-analyses demonstrate cinobufotalin’s role as a chemosensitizer. In 27 randomized trials involving 1,939 advanced gastric cancer patients, cinobufotalin combined with chemotherapy:
Table 2: Anticancer Efficacy of Cinobufotalin in Preclinical Models
Cancer Type | Model System | Key Targets/Effects | Reference |
---|---|---|---|
Colon Adenocarcinoma | HCT116 cells | ↓ SRC, MAPK1; ↑ apoptosis | [1] |
Lung Cancer | A549 xenografts | ↓ Tumor growth (1–5 mg/kg, i.p.); ↑ survival | [4] |
Gastric Cancer | Clinical meta-analysis | ↑ Chemotherapy ORR/DCR; ↓ nausea/vomiting | [3] |
Glioma | Network pharmacology | Modulation of FOS, SRC, HSP90AA1 | [6] |
Immunomodulatory and Anti-Metastatic Effects
Cinobufotalin downregulates VEGF and EGFR expression, impairing angiogenesis and metastatic dissemination in solid tumors [1] [3] [6]. It also reverses immunosuppression by inhibiting STAT3-mediated PD-L1 upregulation, potentially enhancing T-cell-mediated tumor clearance [6].
Table 3: Pathway Enrichment Analysis of Cinobufotalin Targets
Pathway | Enrichment p-value | Key Targets | Biological Impact |
---|---|---|---|
MAPK signaling | < 0.001 | SRC, MAPK1, EGFR | Cell proliferation arrest |
PI3K-AKT signaling | < 0.001 | PIK3CA, PIK3R1, GRB2 | Apoptosis induction |
JAK-STAT signaling | 0.002 | JAK2, STAT3 | Immune microenvironment remodeling |
Molecular Interactions
Molecular docking confirms cinobufotalin’s high affinity for oncogenic kinases:
Comprehensive Compound Identification
Table 4: Nomenclature and Identifiers for Cinobufotalin
Identifier Type | Designation |
---|---|
IUPAC Name | [(1R,2S,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate |
CAS Registry | 1108-68-5 |
Synonyms | NSC-90326; Bufa-20,22-dienolide, 16-(acetyloxy)-14,15-epoxy-3,5-dihydroxy-, (3β,5β,15β,16β)- |
PubChem CID | 259776 |
UNII | L0QBZ37386 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: